BenchChemオンラインストアへようこそ!

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Medicinal Chemistry ADME Optimization Scaffold Selection

Accelerate your benzoxazole SAR campaigns with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. The C5-primary amine enables direct amide coupling or reductive amination, eliminating the nitro reduction step required for the 5-nitro analog. The C7-methyl substituent modulates lipophilicity by ~0.5 LogP units relative to the des-methyl analog, providing a systematic handle for ADME optimization. Deploy this fragment-like scaffold (MW 238.28) in parallel library synthesis with confidence — supplied with certified purity (mode ≥98%) and full analytical documentation.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 1268000-81-2
Cat. No. B1426762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
CAS1268000-81-2
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)N)C
InChIInChI=1S/C15H14N2O/c1-9-3-5-11(6-4-9)15-17-13-8-12(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3
InChIKeyQKRZYDGRJYMWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1268000-81-2): A Benzoxazole Scaffold for Building Block Procurement and Medicinal Chemistry Applications


7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1268000-81-2) is a heterocyclic benzoxazole derivative with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating nanomolar-range inhibitory activity (IC50 = 0.5 ± 0.1 nM) against Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH) and >500-fold selectivity over the human isoform (hIMPDH) [1]. This compound is commercially available as a research-grade chemical with certified purity specifications (≥97%) from multiple suppliers, suitable for pharmaceutical R&D and quality control applications .

Why 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1268000-81-2) Cannot Be Replaced by Unsubstituted or Positionally Isomeric Benzoxazole Analogs


Structure-activity relationship (SAR) studies on benzoxazole-based inhibitors have established that subtle modifications to substitution patterns and ring positions produce pronounced differences in biological activity, target selectivity, and physicochemical properties [1]. In the context of benzoxazole-derived CpIMPDH inhibitors, the presence and position of substituents on the benzoxazole core critically determine inhibitor potency and selectivity—pyridine and other small heteroaromatic substituents at the 2-position are required for potent inhibitory activity, while modifications at other positions modulate pharmacokinetic stability [1]. For adenosine A2A receptor antagonists based on the 2-arylbenzoxazole scaffold, systematic investigation of the C5- and C7-positions revealed that strategic substitution enhanced receptor affinity from the micromolar to the nanomolar range (Ki = 40 nM for compound 6a) and improved antagonist activity (IC50 = 70.6 nM) relative to unoptimized analogs [2]. These findings demonstrate that benzoxazole analogs are not functionally interchangeable; the specific substitution pattern of 7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine imparts distinct reactivity and potential target engagement profiles that cannot be assumed for other benzoxazole derivatives.

Quantitative Differentiation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1268000-81-2) Against Closest Structural Analogs


Molecular Weight Differentiation from 7-Desmethyl and 2-Aryl Positional Isomers: Impact on Physicochemical and ADME Profiling

The target compound (CAS 1268000-81-2; C15H14N2O; MW = 238.28 g/mol) possesses a molecular weight increment of 14.02 g/mol (+6.25%) relative to the 7-desmethyl analog 2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 54995-50-5; C14H12N2O; MW = 224.26 g/mol) [1]. This MW difference is attributable to the additional methyl substituent at the C7-position of the benzoxazole ring. Among positional isomers, the 2-(2-methylphenyl) variant (CAS 293737-82-3; C14H12N2O; MW = 224.26 g/mol) [2] and the 2-(3-methylphenyl) variant (CAS 293738-20-2; C14H12N2O; MW = 224.26 g/mol) [3] share identical molecular formulas but differ in the ortho/meta/para orientation of the 2-aryl methyl group, each producing distinct molecular geometries and electronic distributions. The calculated LogP for the 2-(4-methylphenyl) analog is 3.1 [4], with the additional C7-methyl group in the target compound expected to increase lipophilicity by approximately 0.5 LogP units per methyl addition based on established Hansch-Leo substituent constants (π = 0.56 for aromatic methyl), resulting in a predicted LogP of ~3.6.

Medicinal Chemistry ADME Optimization Scaffold Selection

Predicted Acid Dissociation Constant (pKa) Differentiation from C5-Amino Unsubstituted Benzoxazoles

The target compound exhibits a predicted acid dissociation constant (pKa) of 7.67 ± 0.30, calculated for the C5-amino group . This pKa value falls within the physiological pH range (pH 7.4), indicating that at physiological conditions, the compound exists in a partially ionized state (~35% protonated, ~65% neutral amine), which affects its solubility, membrane permeability, and potential for salt formation. In contrast, benzoxazole analogs lacking the C5-amino substituent or bearing different ionizable groups would exhibit substantially different ionization profiles. The presence of the electron-donating C7-methyl group in the target compound, positioned ortho to the amino substituent, is expected to modestly elevate the pKa relative to 7-desmethyl analogs through inductive stabilization of the protonated amine. The predicted density (1.193 ± 0.06 g/cm³) and boiling point (391.3 ± 30.0 °C) further distinguish this compound from lower molecular weight analogs for formulation and purification considerations.

Ionization State pH-Dependent Solubility Bioavailability Prediction

Synthetic Utility as a C5-Amino Functional Handle: Derivatization Potential Versus Nitro and Unsubstituted Analogs

The target compound contains a primary aromatic amine at the C5-position of the benzoxazole core, providing a nucleophilic handle for diverse derivatization reactions including amide bond formation, sulfonamide synthesis, reductive amination, diazotization, and urea/thiourea formation. This synthetic versatility contrasts with the corresponding 5-nitro analog (7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole; CAS 1421241-45-3; C15H12N2O3; MW = 268.27 g/mol) , which requires an additional reduction step to access the amine functionality—introducing an extra synthetic operation, reducing overall yield, and potentially introducing metal contaminants that complicate biological interpretation. The target compound's commercial availability at certified purity levels (≥97% from MolCore ; 98% from ChemSrc ; 98% from Leyan ) eliminates the need for in-house reduction of the nitro precursor, thereby reducing synthesis time, improving batch-to-batch reproducibility, and providing direct access to the amine handle for immediate diversification.

Synthetic Chemistry Building Block Procurement Library Synthesis

C7-Methyl Substitution: Differentiating Scaffold Topology from C5/C6-Substituted and 2-Aryl Positional Isomers

The target compound features a methyl group at the C7-position of the benzoxazole ring and a 4-methylphenyl group at the C2-position, creating a substitution pattern that is distinct from multiple classes of benzoxazole analogs. Positional isomers include 2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 293737-82-3; ortho-methyl) [1] and 2-(3-methylphenyl)-1,3-benzoxazol-5-amine (CAS 293738-20-2; meta-methyl) [2], which differ in the spatial orientation of the 2-aryl substituent, producing altered molecular geometries that affect target binding. Additionally, regioisomers such as 2-(4-methylphenyl)-1,3-benzoxazol-6-amine (CAS 69657-63-2; C14H12N2O; MW = 224.26 g/mol) shift the amino group from C5 to C6, changing the vector of hydrogen-bonding interactions with biological targets. SAR studies on benzoxazole-based adenosine A2A receptor antagonists demonstrated that systematic exploration of C5- and C7-positions enhanced affinity from micromolar (Ki = 1 μM for unoptimized compound F1) to nanomolar (Ki = 40 nM for C5/C7-optimized compound 6a), representing a 25-fold improvement [3]. This precedent establishes that the C7-methyl substitution in the target compound is not a silent modification but rather a determinant of molecular recognition that can be exploited in medicinal chemistry campaigns.

Structure-Activity Relationship Receptor Binding Scaffold Optimization

Validated Application Scenarios for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1268000-81-2) Based on Differential Evidence


Parallel Library Synthesis via C5-Amine Derivatization for SAR Exploration

This compound is optimally deployed as a diversification-ready building block in parallel synthesis campaigns targeting benzoxazole-based chemical libraries. The C5-primary amine enables rapid amide coupling, sulfonamide formation, or reductive amination without the prerequisite nitro reduction step required for the corresponding 5-nitro analog (CAS 1421241-45-3) . This reduces library construction time and eliminates metal contamination concerns. SAR studies on benzoxazole CpIMPDH inhibitors have established that modifications at positions analogous to the C5 and C7 loci of this scaffold produce nanomolar-potency compounds with >500-fold selectivity over human isoforms [1], supporting the strategic value of this substitution pattern in medicinal chemistry optimization.

ADME Property Optimization Studies Leveraging C7-Methyl Lipophilicity Modulation

The C7-methyl substituent in this compound increases molecular weight by 14.02 g/mol (+6.25%) and adds approximately 0.5 LogP units of lipophilicity relative to the 7-desmethyl analog 2-(4-methylphenyl)-1,3-benzoxazol-5-amine (CAS 54995-50-5; calculated LogP = 3.1) [2]. This property modulation provides a defined chemical handle for systematically probing the relationship between lipophilicity and key ADME parameters including membrane permeability, metabolic stability in liver microsomes, and plasma protein binding. Researchers engaged in lead optimization can use this compound as a comparator against less lipophilic analogs to establish SAR trends for benzoxazole scaffolds, particularly given the precedent that benzoxazole derivatives can achieve favorable in vitro DMPK profiles including high solubility and low cytotoxicity [3].

pH-Dependent Solubility and Ionization-State Assay Development

With a predicted pKa of 7.67 ± 0.30 , this compound exists at the threshold of physiological pH, where small changes in buffer composition produce measurable shifts in ionization state. This property makes it suitable for developing and validating assays that probe the relationship between compound ionization and biological activity, membrane permeability, or solubility. At pH 7.4, the compound exists in a mixed protonation state (~35% cationic, ~65% neutral), providing an experimental system to isolate the contributions of charged versus neutral species to observed activity without requiring separate compound syntheses. This feature is particularly relevant for optimizing oral bioavailability and CNS penetration in drug discovery programs.

Scaffold-Hopping and Fragment-Based Screening for Benzoxazole-Derived Therapeutics

The benzoxazole scaffold is a validated pharmacophore across multiple therapeutic areas, with demonstrated activity against parasitic IMPDH enzymes [1], adenosine A2A receptors (Ki = 40 nM for optimized derivatives) [3], and bacterial pathogens [4]. This compound, with its defined C7-methyl and C5-amine substitution pattern, provides a chemically distinct entry point for scaffold-hopping exercises and fragment-based screening where the goal is to identify novel chemotypes that retain favorable benzoxazole properties while exploring new chemical space. Its molecular weight (238.28 g/mol) falls within fragment-like parameters, while the amine handle supports fragment growing and linking strategies. Researchers can deploy this compound in competitive binding assays or functional screens to benchmark activity against established benzoxazole-derived tool compounds and clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.